N-(4-bromophenyl)-6-nitro-1,1-dioxo-1,2-benzothiazol-3-amine
Overview
Description
N-(4-bromophenyl)-6-nitro-1,1-dioxo-1,2-benzothiazol-3-amine is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzothiazole core, which is known for its diverse biological activities, and is substituted with a bromophenyl group and a nitro group, enhancing its reactivity and potential utility in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromophenyl)-6-nitro-1,1-dioxo-1,2-benzothiazol-3-amine typically involves the following steps:
Formation of the Benzothiazole Core: The benzothiazole core can be synthesized through the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative.
Bromination: The bromophenyl group can be introduced via bromination reactions using bromine or other brominating agents.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale nitration and bromination processes, with careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems could enhance efficiency and safety in industrial settings.
Chemical Reactions Analysis
Types of Reactions
N-(4-bromophenyl)-6-nitro-1,1-dioxo-1,2-benzothiazol-3-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas or metal hydrides.
Oxidation Reactions: The compound can undergo oxidation reactions, potentially leading to the formation of sulfoxides or sulfones.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Major Products
Substitution: Products with different substituents replacing the bromine atom.
Reduction: Amino derivatives of the original compound.
Oxidation: Sulfoxides or sulfones, depending on the extent of oxidation.
Scientific Research Applications
N-(4-bromophenyl)-6-nitro-1,1-dioxo-1,2-benzothiazol-3-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(4-bromophenyl)-6-nitro-1,1-dioxo-1,2-benzothiazol-3-amine involves its interaction with biological targets, potentially inhibiting enzymes or interfering with cellular processes. The nitro group may play a role in generating reactive intermediates, while the bromophenyl group could enhance binding affinity to specific molecular targets.
Comparison with Similar Compounds
Similar Compounds
N-(4-bromophenyl)thiazol-2-yl-2-chloroacetamide: Known for its antimicrobial and antiproliferative activities.
N-(4-bromophenyl)sulfonylbenzoyl-L-valine: Investigated for its antimicrobial and antioxidant properties.
Uniqueness
N-(4-bromophenyl)-6-nitro-1,1-dioxo-1,2-benzothiazol-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to other similar compounds. Its combination of a nitro group and a bromophenyl group on a benzothiazole core makes it a versatile compound for various applications.
Properties
IUPAC Name |
N-(4-bromophenyl)-6-nitro-1,1-dioxo-1,2-benzothiazol-3-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8BrN3O4S/c14-8-1-3-9(4-2-8)15-13-11-6-5-10(17(18)19)7-12(11)22(20,21)16-13/h1-7H,(H,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REKHUSXMXFJRGS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC2=NS(=O)(=O)C3=C2C=CC(=C3)[N+](=O)[O-])Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8BrN3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50387212 | |
Record name | N-(4-bromophenyl)-6-nitro-1,1-dioxo-1,2-benzothiazol-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50387212 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
382.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6065-55-0 | |
Record name | N-(4-bromophenyl)-6-nitro-1,1-dioxo-1,2-benzothiazol-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50387212 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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